3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-26-17-7-5-13(6-8-17)14-9-10-24(12-14)18(25)23-16-4-2-3-15(11-16)19(20,21)22/h2-8,11,14H,9-10,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVPPZAFHXXSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine ring.
Attachment of the Trifluoromethylphenyl Group: This can be done using a Friedel-Crafts acylation reaction, where the trifluoromethylphenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the sequential reactions under controlled conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation Products: Phenolic compounds.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine:
Biochemical Studies: Used in studying enzyme interactions and receptor binding due to its structural features.
Industry:
Polymer Science: Can be incorporated into polymers to modify their physical properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, potentially leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide
- Molecular Formula : C₁₁H₁₀F₃N₂O
- Key Features: Contains a 2,3,4-trifluorophenyl group instead of 3-(trifluoromethyl)phenyl. The fluorine atoms are coplanar with the benzene ring, while the pyrrolidine ring is non-coplanar, influencing conformational flexibility.
- Synthesis : Prepared via triphosgene-mediated coupling of 2,3,4-trifluoroaniline and pyrrolidine, yielding 86.7%.
- Biological Relevance : Urea derivatives like this are explored as anticancer, antibacterial, and anticonvulsant agents.
N-(4-Methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
- Molecular Formula : C₁₈H₂₀N₂O₂
- Key Features : Replaces the –CF₃ group with a phenyl ring, reducing electronegativity and lipophilicity. The SMILES string (
COc1ccc(NC(=O)N2CCC(c3ccccc3)C2)cc1) highlights the absence of fluorine. - Implications : The phenyl group may decrease metabolic stability compared to –CF₃, affecting pharmacokinetics.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Molecular Formula : C₁₆H₁₈FN₃O₂S
- Key Features: Incorporates a 5-oxopyrrolidine (ketone) and a thiadiazole ring.
Functional Group Analysis
Trifluoromethyl (–CF₃) vs. Fluorophenyl (–C₆H₃F₃)
- Electron Effects : –CF₃ is strongly electron-withdrawing, while fluorophenyl groups (e.g., 2,3,4-trifluorophenyl) exhibit localized electronegativity.
- Lipophilicity : –CF₃ increases logP (lipophilicity) more significantly than multiple fluorine atoms on aryl rings, enhancing blood-brain barrier penetration.
Methoxy (–OCH₃) vs. Other Substituents
- The 4-methoxyphenyl group in the target compound provides moderate electron donation, contrasting with electron-withdrawing groups (e.g., –CN, –SO₂F) in USP 35 compounds like N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-methylpropanamide.
Research Findings and Implications
Biological Activity
3-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a synthetic organic compound characterized by a unique chemical structure that includes a pyrrolidine ring and various substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 364.4 g/mol. The presence of both methoxy and trifluoromethyl groups contributes to its unique electronic and steric properties, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 1207010-33-0 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the Methoxyphenyl Group : Conducted via nucleophilic aromatic substitution.
- Attachment of the Trifluoromethylphenyl Group : Often accomplished through Friedel-Crafts acylation.
These synthetic pathways are critical for producing compounds with desired biological activities.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. This interaction can modulate various signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, and differentiation.
Antimicrobial Activity
Compounds containing trifluoromethyl groups have been associated with enhanced antimicrobial activity. Research indicates that such substituents can improve the efficacy of compounds against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The low minimum inhibitory concentrations (MICs) observed in related compounds suggest that this compound may also possess similar antimicrobial properties.
Case Studies
While direct case studies on this compound are scarce, the following findings from related compounds provide insights into its potential applications:
- Anticancer Studies : A study on phenylpyrazolo derivatives revealed IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating strong potential for development as anticancer agents .
- Antimicrobial Efficacy : The introduction of trifluoromethyl groups in similar compounds has led to MIC values as low as sub μg/ml against Gram-positive bacteria, highlighting the importance of this substituent in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
